molecular formula C18H15NO4S2 B2737824 (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide CAS No. 1798405-57-8

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2737824
CAS No.: 1798405-57-8
M. Wt: 373.44
InChI Key: LIGVTFZEUANCBM-ZRDIBKRKSA-N
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Description

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound featuring a combination of furan, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.

    Thiophene Derivative Synthesis: The thiophene ring is functionalized to introduce the necessary substituents.

    Coupling Reaction: The furan-2-carbonyl intermediate is coupled with the thiophene derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Sulfonamide Formation: The final step involves the reaction of the coupled product with a sulfonamide reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antimicrobial activity. Research is ongoing to explore its potential as a drug candidate for various diseases.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The combination of furan, thiophene, and sulfonamide moieties suggests possible applications in the development of anti-inflammatory, anticancer, or antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group could inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings could interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-phenylethenesulfonamide: Lacks the thiophene ring, which may result in different chemical and biological properties.

    N-(thiophen-2-ylmethyl)-2-phenylethenesulfonamide: Lacks the furan ring, which could affect its reactivity and applications.

    N-(furan-2-carbonyl)-2-phenylethenesulfonamide: Lacks the thiophene ring, potentially altering its electronic properties.

Uniqueness

(E)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is unique due to the combination of furan, thiophene, and sulfonamide groups in a single molecule. This combination provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c20-18(16-7-4-11-23-16)17-9-8-15(24-17)13-19-25(21,22)12-10-14-5-2-1-3-6-14/h1-12,19H,13H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGVTFZEUANCBM-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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